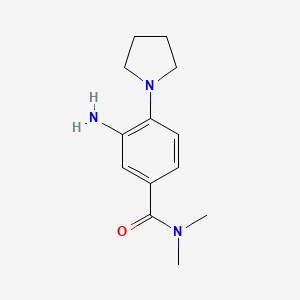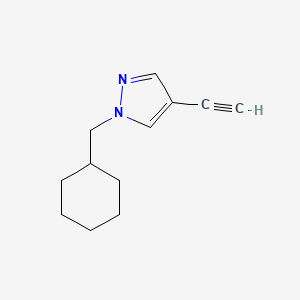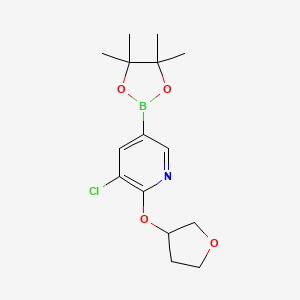![molecular formula C25H38O7 B12074837 2,2-Dimethylbutanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12074837.png)
2,2-Dimethylbutanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylbutanoic Acid: α,α-Dimethylbutanoic acid , is a compound with the molecular formula C₆H₁₂O₂ . Its IUPAC name is (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbut-3-enoate . Quite a mouthful, isn’t it? Let’s break it down:
Structure: It features a naphthalene ring system, a hydroperoxy group, and a 2,2-dimethylbutanoic acid side chain.
Properties: It’s a colorless liquid with a boiling point around 450 K.
Preparation Methods
Synthetic Routes::
Hydroperoxidation: One method involves the hydroperoxidation of a suitable precursor. For instance, starting from , the hydroperoxide group is introduced.
Esterification: The esterification of the naphthalene carboxylic acid with the 2,2-dimethylbutanoic acid side chain yields the desired compound.
Industrial Production:: Industrial-scale synthesis typically employs efficient and scalable methods, optimizing yield and purity.
Chemical Reactions Analysis
Reactions::
Oxidation: The hydroperoxy group can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group in the pyran ring is possible.
Substitution: Substitution reactions may occur at various positions.
Hydrogen Peroxide (H₂O₂): Used for hydroperoxidation.
Catalysts: Transition metal catalysts facilitate reactions.
Solvents: Organic solvents like dichloromethane or ethyl acetate are common.
Hydroperoxide Derivatives: Formed during hydroperoxidation.
Reduced Forms: Result from reduction reactions.
Scientific Research Applications
Chemistry::
Synthetic Intermediates: Used in the synthesis of other compounds.
Functional Groups: Studied for their reactivity.
Antioxidant Properties: Due to the hydroperoxide group.
Biological Activity: Investigated for potential therapeutic effects.
Fine Chemicals: Used in specialty chemicals.
Pharmaceuticals: As building blocks for drug development.
Mechanism of Action
The compound’s effects likely involve interactions with specific molecular targets and pathways. Further research is needed to elucidate its precise mechanisms.
Comparison with Similar Compounds
While 2,2-Dimethylbutanoic Acid stands out for its unique structure, it shares similarities with related compounds such as:
Butyric Acid: A simpler carboxylic acid.
Other Hydroperoxy Esters: Compounds with similar functional groups.
Properties
IUPAC Name |
[3-hydroperoxy-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O7/c1-6-24(3,4)23(28)31-20-14-25(5,32-29)13-16-8-7-15(2)19(22(16)20)10-9-18-11-17(26)12-21(27)30-18/h7-8,13,15,17-20,22,26,29H,6,9-12,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGQBCWWWLNSOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)(C)OO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[3-(Aminomethyl)-4-bromophenoxy]acetamide](/img/structure/B12074807.png)





